5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal and ammonia . The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the sulfonamide formation through the reaction of the corresponding amine with a sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. The sulfonamide moiety can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Uniqueness
5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide is unique due to its combination of a chloro group, an imidazole ring, and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H20ClN3O3S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-13-10-18(26-3)19(11-17(13)20)27(24,25)22-14(2)15-4-6-16(7-5-15)23-9-8-21-12-23/h4-12,14,22H,1-3H3 |
InChI Key |
ZHSMLOLRJYWPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC |
Origin of Product |
United States |
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